Isoconazole, (R)-
Description
Contextualization of (R)-Isoconazole within Azole Antifungal Research
Isoconazole (B1215869) is an imidazole-based azole antifungal agent, structurally related to compounds like miconazole (B906) and econazole. mdpi.com Its chemical structure features a chiral center, meaning it exists in two non-superimposable mirror-image forms known as enantiomers: (R)-Isoconazole and (S)-Isoconazole. ontosight.ai The full chemical name for the (R)-enantiomer is 1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole. ontosight.ai While isoconazole has been developed and marketed for therapeutic use, it is typically supplied as a racemate, which is an equimolar mixture of both the (R) and (S) enantiomers. ebi.ac.ukebi.ac.uk This article focuses specifically on the (R)-enantiomer of isoconazole, examining its properties and the research surrounding it as a distinct chemical entity.
Significance of Enantiomerism in Medicinal Chemistry Research
Chirality, the geometric property of a molecule not being superimposable on its mirror image, is a fundamental concept in medicinal chemistry. nih.gov The two distinct mirror-image forms, or enantiomers, of a chiral drug can exhibit identical physical and chemical properties in an achiral environment but often behave very differently within the chiral environment of a biological system. mdpi.com Receptors, enzymes, and other biological targets are themselves chiral, leading to specific interactions with drug molecules. mdpi.com
Consequently, the enantiomers of a single drug can possess markedly different pharmacological and toxicological profiles. nih.govmdpi.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, completely inactive, or even contribute to undesirable or toxic side effects. nih.govmusechem.com This understanding has propelled a significant trend in pharmaceutical research and development towards creating single-enantiomer drugs. mdpi.comamericanpharmaceuticalreview.com The goal of developing these enantiopure drugs is to provide safer medications with simpler pharmacokinetic profiles, improved therapeutic indices, and a lower potential for drug interactions. nih.gov
Overview of Research Trajectories for (R)-Isoconazole
Research focusing specifically on (R)-Isoconazole as a single enantiomer is not as extensive as the research on its racemic form. Much of the available literature discusses isoconazole as a mixture of its (R) and (S) forms. ebi.ac.ukebi.ac.uk However, specific research trajectories have emerged to understand the distinct properties of its enantiomers.
A primary area of investigation has been the development of methods for chiral separation. The enantiomeric separation of antifungal compounds is a recognized challenge in the pharmaceutical field. uva.es Researchers have successfully employed techniques like high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using various polysaccharide-based chiral stationary phases to resolve the racemic mixture of isoconazole into its individual (R) and (S) enantiomers. uva.esresearchgate.netcore.ac.uk
Another research avenue has explored the stereoselective behavior of isoconazole enantiomers in vivo. A study investigating the distribution of the enantiomers in plasma and tissues found that the concentrations of S-(-)-isoconazole were consistently higher than those of the R-(+)-isomer, indicating stereoselective differences in the drug's metabolism or distribution. researchgate.net Despite these advances, detailed information on the specific antifungal potency and enantioselective synthesis of (R)-Isoconazole remains limited in published research. uni-wuppertal.de
Data Tables
Table 1: Chemical Identifiers for (R)-Isoconazole
| Identifier | Value | Source |
| Compound Name | (R)-Isoconazole | ontosight.ai |
| Full Chemical Name | 1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazole | ontosight.ai |
| CAS Number | 322764-97-6 | ontosight.ai |
| ChEMBL ID | CHEMBL1327203 | ontosight.ai |
| UNII | 14J833G08Q | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
CAS No. |
322764-97-6 |
|---|---|
Molecular Formula |
C18H14Cl4N2O |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2/t18-/m0/s1 |
InChI Key |
MPIPASJGOJYODL-SFHVURJKSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of R Isoconazole
Stereoselective Synthetic Approaches for (R)-Isoconazole and its Precursors
The synthesis of enantiomerically pure (R)-Isoconazole relies on the preparation of key chiral intermediates. Both chemoenzymatic methods and simplified chemical preparations for the racemic form have been described in the literature.
Chemoenzymatic Synthesis of Enantiopure Intermediates
A crucial precursor for the synthesis of many imidazole (B134444) antifungal agents, including what would be required for (R)-Isoconazole, is the chiral alcohol (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. researchgate.net Chemoenzymatic methods, which utilize enzymes as catalysts, have been effectively employed for the stereoselective synthesis of this intermediate. researchgate.net
One successful approach involves the asymmetric reduction of the corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. Oxidoreductases, specifically alcohol dehydrogenases (ADHs), have demonstrated high efficacy in this transformation. For instance, alcohol dehydrogenase A (ADH-A) and alcohol dehydrogenase T (ADH-T) have been used to produce (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol in enantiopure form under mild reaction conditions. researchgate.net While ADH-A, using NADH as a cofactor, can achieve a yield of 74% in 24 hours, ADH-T, with NADPH as the cofactor, can drive the reaction to a yield of over 99%. researchgate.net The high stereoselectivity of these enzymes ensures the formation of the desired (R)-enantiomer, which is the essential building block for the subsequent steps in the synthesis of (R)-Isoconazole.
Pharmacological studies have indicated that for some azole antifungals, the (R)-enantiomer exhibits superior antifungal activity compared to the (S)-isomer or the racemic mixture, highlighting the importance of these stereoselective synthetic routes. researchgate.net
Simplified Preparation Methods for Isoconazole (B1215869) Nitrate (B79036)
A method for the preparation of isoconazole nitrate has been detailed in the chemical literature, providing a pathway to the racemic form of the compound. google.com This synthesis involves a multi-step process starting from trichloroacetophenone. google.com
The key steps in this patented synthesis are:
Reduction: Trichloroacetophenone is reduced using a catalyst to yield 1-(2,4-dichlorophenyl)-2-chloro-ethanol. google.com
N-alkylation: The resulting chloro-ethanol derivative undergoes an N-alkylation reaction with imidazole to form the intermediate 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole. google.com
Etherification: This intermediate is then etherified with 2,6-dichlorobenzyl chloride. google.com
Salt Formation and Purification: Finally, the product is treated with nitric acid to form the nitrate salt, which is then purified by recrystallization to yield isoconazole nitrate. google.com
The reported yields for this process are in the range of 45-49%. google.com The reaction conditions, including solvents and catalysts, are outlined in the patent literature. google.com
Design and Synthesis of Novel Isoconazole Analogues
The modification of the isoconazole structure through the design and synthesis of new analogues and coordination complexes is an active area of research aimed at discovering compounds with improved properties.
Rational Design Strategies for Imidazole Derivatives
The rational design of new imidazole-based antifungal agents often draws from the structure-activity relationships of existing compounds like miconazole (B906), which is structurally similar to isoconazole. acs.orgmdpi.com Most first-generation conazole antifungals were derived from a common intermediate, 2-(imidazolyl)-acetophenone. acs.org Strategic modifications to the miconazole scaffold have led to the development of a wide range of analogues. acs.org
Key design strategies include:
Modification of the side chain: Altering the lipophilic side chain of the azole can influence its affinity for the target enzyme, CYP51 apoprotein. mdpi.com
Isosteric replacements: Replacing specific functional groups with others that have similar physical or chemical properties can lead to improved pharmacological profiles. For example, shifting the benzyl (B1604629) moiety from the oxygen to the α-carbon in the miconazole structure was a key step in the development of other successful azole antifungals. acs.org
These rational design approaches, supported by computational methods like Density Functional Theory (DFT) for studying structural and electronic properties, guide the synthesis of new derivatives with potentially enhanced efficacy or a broader spectrum of activity. mdpi.comresearchgate.net
Synthesis and Characterization of Metal Coordination Complexes Involving Isoconazole
The coordination of isoconazole to metal centers presents another avenue for creating novel chemical entities. Several new copper(II) coordination compounds with isoconazole have been synthesized and characterized. researchgate.net In these complexes, the isoconazole molecule acts as a ligand, coordinating to the Cu(II) center through the nitrogen atom of its imidazole ring. researchgate.net
Examples of synthesized isoconazole-copper(II) complexes include:
[CuCl₂(L)₂]: A mononuclear complex where the copper ion is in a square-planar environment, coordinated to two isoconazole ligands and two chloride ions. researchgate.net
[Cu(O₂CMe)₂(L)₂]·2H₂O: A mononuclear complex where copper is coordinated to two isoconazole ligands and two acetate (B1210297) groups. researchgate.net
[Cu(pht)(L)₂]ₙ: A coordination polymer where bridging phthalate (B1215562) ligands link the copper-isoconazole units into an infinite chain. researchgate.net
The synthesis of these complexes is typically carried out by reacting isoconazole with the corresponding copper(II) salt in a suitable solvent. The resulting complexes are then characterized using techniques such as IR spectroscopy, thermogravimetric analysis, and X-ray crystallography to determine their structure and coordination geometry. researchgate.net
Table of Synthesized Isoconazole-Copper(II) Complexes
| Complex | Formula | Coordination Geometry |
| 1 | [CuCl₂(L)₂] | Square-planar |
| 2 | [Cu(O₂CMe)₂(L)₂]·2H₂O | Distorted octahedral |
| 3 | [Cu(pht)(L)₂]ₙ | Polymeric chain |
| L = Isoconazole |
Molecular and Cellular Mechanisms of Antifungal Action
Disruption of Fungal Ergosterol (B1671047) Biosynthesis
The cornerstone of (R)-Isoconazole's antifungal activity lies in its ability to interfere with the synthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. patsnap.compatsnap.com
Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51) Activity
(R)-Isoconazole acts as a potent inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). nih.govpatsnap.commdpi.com This enzyme is essential for the conversion of lanosterol to ergosterol. patsnap.comgoogle.com By binding to the heme iron atom in the active site of CYP51, (R)-Isoconazole competitively inhibits the enzyme's function. mdpi.com This inhibitory action is highly specific to the fungal enzyme, which is a key factor in its therapeutic use. asm.org
Studies have shown that various azole antifungals, including isoconazole (B1215869), exhibit a strong inhibitory effect on CYP51 from Candida albicans. asm.orgnih.gov The affinity of these drugs for the fungal CYP51 is significantly higher than for the human homolog, which contributes to their selective toxicity. researchgate.net For instance, the IC50 values of many medical azoles for Candida albicans CYP51 are in the sub-micromolar range, indicating potent inhibition. nih.gov
Accumulation of Toxic 14α-Methylsterol Intermediates
The inhibition of CYP51 by (R)-Isoconazole leads to a depletion of ergosterol and a concurrent accumulation of its precursor, lanosterol, and other 14α-methylated sterols within the fungal cell. nih.govpatsnap.comwikiwand.com These accumulated sterol intermediates are toxic to the fungus. nih.govmdpi.com They integrate into the fungal cell membrane, disrupting its normal structure and function. wikiwand.comscribd.com This leads to altered membrane fluidity and the impairment of membrane-bound enzymes. wikiwand.comresearchgate.net
Impairment of Fungal Cell Membrane Integrity and Permeability
The depletion of ergosterol and the accumulation of toxic sterol precursors have profound consequences for the fungal cell membrane. The absence of ergosterol makes the membrane more permeable and less rigid. patsnap.compatsnap.com This increased permeability disrupts cellular homeostasis, leading to the leakage of essential intracellular components, such as ions and small molecules, which can ultimately cause cell death. researchgate.netnih.govpatsnap.com Furthermore, isoconazole has been observed to cause a rapid reduction in cellular ATP levels, indicative of significant membrane damage. ncats.io
Modulation of Fungal Cell Wall Structures
While the primary target of isoconazole is the cell membrane, there is evidence to suggest it also affects the fungal cell wall. Electron microscopy studies have shown that isoconazole can cause convolutions and wrinkles in the cell wall. ncats.io It has also been reported to inhibit the enzyme-catalyzed release of spheroplasts from young yeast cells, suggesting an interaction with cell wall synthesis or organization. ncats.io At lower concentrations, isoconazole has been shown to block cell division through its effects on the synthesis and organization of the membrane wall. ebi.ac.ukmedchemexpress.com However, some studies suggest that, unlike certain other antifungal agents, isoconazole does not cause a significant increase in glycosidic activities related to cell wall breakdown. nih.gov
Attenuation of Fungal Virulence Factors at the Cellular Level
Beyond its direct fungicidal or fungistatic effects, (R)-Isoconazole can also diminish the pathogenicity of fungi by affecting various virulence factors. Ergosterol biosynthesis is linked to the expression of several of these factors. patsnap.com By inhibiting this pathway, isoconazole can reduce the ability of fungi to adhere to host tissues, a critical first step in the infection process. patsnap.comresearchgate.net
Additionally, the disruption of the cell membrane and cell wall can impair the secretion of enzymes that fungi use to damage host tissues and evade the immune system. patsnap.com Studies have shown a correlation between azole resistance and the production of virulence factors like phospholipases and biofilm formation in Candida albicans. nih.gov Conversely, by targeting the underlying mechanism of ergosterol synthesis, isoconazole can indirectly suppress these virulence attributes. patsnap.com The ability of fungi to form biofilms, which are communities of cells encased in a protective matrix, is a significant virulence factor that can be compromised by azole antifungals. nih.govmdpi.commdpi.com
Preclinical Microbiological and Pharmacological Investigations of R Isoconazole
In Vitro Antifungal Spectrum Analysis
(R)-Isoconazole exhibits a broad spectrum of antimicrobial activity, which has been evaluated against various dermatophytes, yeasts, molds, and Gram-positive bacteria. researchgate.netncats.iomdpi.com
Evaluation of Activity against Dermatophytes
Isoconazole (B1215869) has demonstrated significant in vitro activity against dermatophytes, which are a primary cause of superficial fungal infections. researchgate.netncats.io Studies have shown its effectiveness against various species, including those from the genera Trichophyton and Epidermophyton. nih.gov
In a comparative study of ten antifungal drugs against 250 clinical isolates of dermatophytes, isoconazole showed a susceptibility percentage of 57.2%. nih.gov While other agents like terbinafine (B446) and sertaconazole (B158924) showed higher susceptibility rates in this particular study, isoconazole remains an effective agent against these common skin pathogens. nih.gov The minimum inhibitory concentrations (MICs) of isoconazole against dermatophytes are generally low, indicating its potency. nih.gov
Table 1: In Vitro Susceptibility of Dermatophytes to Various Antifungal Agents
| Antifungal Agent | Percentage of Susceptible Strains (%) |
|---|---|
| Terbinafine | 94.0 |
| Sertaconazole | 87.6 |
| Clotrimazole | 86.4 |
| Tioconazole | 85.2 |
| Econazole | 81.6 |
| Itraconazole | 78.4 |
| Ketoconazole (B1673606) | 74.4 |
| Miconazole (B906) | 73.3 |
| Isoconazole | 57.2 |
| Fluconazole | 42.8 |
Data sourced from a comparative study of 250 clinical isolates of dermatophytes. nih.gov
Assessment of Efficacy against Yeasts and Molds
The in vitro efficacy of (R)-Isoconazole extends to a variety of yeasts and molds. researchgate.netncats.io It has shown potent activity against clinically important yeasts, including various Candida species. mdpi.com For instance, in a study involving 186 pathogenic Candida clinical isolates, the MICs for isoconazole ranged from 0.12 to 4.0 μg/mL. mdpi.com
Isoconazole is also active against molds, although its efficacy can vary depending on the species. ncats.iomdpi.com It has demonstrated activity against Aspergillus species, which are common opportunistic pathogens. mdpi.com However, some molds may exhibit higher MICs. nih.gov
Characterization of Antimicrobial Activity against Gram-Positive Organisms
A notable characteristic of isoconazole is its antibacterial activity against Gram-positive bacteria. researchgate.netncats.iofirstwordpharma.com This dual action is particularly advantageous in treating dermatomycoses, which can often have secondary bacterial infections. nih.govebi.ac.uk
In vitro studies have confirmed its efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus salivarius, Corynebacterium minutissimum, and Propionibacterium acnes. firstwordpharma.comebi.ac.uk Research suggests that the antibacterial effect of isoconazole may be linked to the production of reactive oxygen species (ROS). firstwordpharma.comebi.ac.uk Incubation with isoconazole nitrate (B79036) led to a 50% kill rate for both Staphylococcus aureus and MRSA strains. ebi.ac.uk
In Vitro Pharmacological Research
Research into the pharmacological properties of (R)-Isoconazole has focused on optimizing its delivery and bioavailability, primarily through investigations into drug release from various formulations and strategies to enhance its solubility.
Investigation of Drug Release Kinetics from Experimental Formulations
The release of (R)-Isoconazole from experimental formulations is a critical factor in its therapeutic efficacy. Studies have explored various formulation strategies to achieve controlled and sustained release. The kinetics of drug release are often evaluated using mathematical models such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to understand the mechanism of drug release. ijpsr.comresearchgate.netptfarm.pl
For example, a study on a nanosponge hydrogel formulation containing an antifungal agent found that the in vitro drug release data best fit the Higuchi kinetic model, suggesting a diffusion-based release mechanism. nih.gov Another study on polymeric films for drug delivery found that the drug release followed a first-order kinetic model, indicating that the release rate is dependent on the concentration of the remaining drug. nih.gov These types of investigations are crucial for developing formulations that can maintain therapeutic concentrations of (R)-Isoconazole at the site of action over an extended period.
Strategies for Enhancing Solubility in Research Models (e.g., Cyclodextrin (B1172386) Inclusion Complexes)
A significant challenge in the formulation of (R)-Isoconazole is its poor aqueous solubility, which can limit its bioavailability. mdpi.comnih.gov To address this, researchers have investigated various solubility enhancement techniques, with a particular focus on the use of cyclodextrins.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their solubility and stability. nih.govacs.org Studies have successfully utilized methyl-β-cyclodextrin (M-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the solubility of isoconazole nitrate. mdpi.comnih.gov
One study demonstrated that the formation of an inclusion complex with M-β-CD using a spray-drying technique resulted in an approximately seven-fold increase in the aqueous solubility of isoconazole nitrate. mdpi.comnih.gov Another study using HP-β-CD also reported a significant improvement in solubility, from 0.5088 mg/mL to 3.6550 mg/mL. nih.gov These findings highlight the potential of cyclodextrin complexation as a viable strategy to improve the physicochemical properties and therapeutic performance of (R)-Isoconazole. mdpi.comnih.gov
Table 2: Enhancement of Isoconazole Nitrate Solubility with Cyclodextrins
| Cyclodextrin | Preparation Method | Initial Solubility (mg/mL) | Final Solubility (mg/mL) | Fold Increase |
|---|---|---|---|---|
| Methyl-β-cyclodextrin (M-β-CD) | Spray-Drying | 0.5088 | ~3.56 | ~7 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Spray-Drying | 0.5088 | 3.6550 | ~7.2 |
Data compiled from studies on cyclodextrin inclusion complexes. mdpi.comnih.govnih.gov
In Vivo Studies in Animal Models of Fungal Infection
Preclinical in vivo studies are a critical step in the evaluation of any new therapeutic agent, providing essential information on efficacy, pharmacokinetics, and formulation performance in a living system before human trials can be considered. For (R)-Isoconazole, investigations in animal models are designed to build upon in vitro findings and to understand its behavior and potential as an antifungal treatment.
Efficacy Assessment in Established Animal Mycosis Models
The evaluation of (R)-Isoconazole's efficacy in animal models of mycosis is fundamental to establishing its potential as a therapeutic agent. While its parent compound, racemic isoconazole, has a history of use, particularly in topical applications, its performance in systemic infections has been noted as limited. Early studies in animal models of fungal infections indicated that orally administered isoconazole yielded negative results. nih.govmdpi.com This has driven research towards topical and localized delivery, but also highlights the importance of investigating the properties of its individual enantiomers.
Pharmacological studies have demonstrated that for many azole antifungals, the antifungal activity is primarily attributed to one of the enantiomers. researchgate.net For instance, the antifungal activity of miconazole is almost entirely due to its (R)-enantiomer. researchgate.net Similarly, luliconazole, which is the R-enantiomer of lanoconazole (B123884), exhibits more potent antifungal activity than the racemic mixture. nih.gov This principle of stereoselectivity provides a strong rationale for the specific investigation of (R)-Isoconazole, as it may possess superior efficacy compared to the racemate or the (S)-enantiomer.
Efficacy assessments in animal models typically involve inducing a fungal infection, such as cutaneous candidiasis or dermatophytosis, in species like mice, rats, or guinea pigs. nih.gov The performance of (R)-Isoconazole would be compared against a placebo and potentially other established antifungal agents. Key parameters for assessment include the reduction in fungal burden in tissues, resolution of clinical signs of infection (e.g., skin lesions), and survival rates in models of systemic infection.
Table 1: Examples of Stereoselective Activity in Azole Antifungals
| Antifungal Agent | Enantiomer with Primary Activity | Notes |
|---|---|---|
| Miconazole | (R)-enantiomer | The (R)-enantiomer is reported to account for almost all of the drug's antifungal activity. researchgate.net |
| Econazole | Both enantiomers | The (R)-enantiomer shows higher inhibition against Candida krusei, while the (S)-enantiomer is more active against Cryptococcus neoformans and Aspergillus niger. researchgate.net |
| Luliconazole | (R)-enantiomer | Luliconazole is the active R-enantiomer of lanoconazole and possesses more potent antifungal activity than the racemic mixture. nih.gov |
| Sertaconazole | (R)-enantiomer | The (R)-enantiomer has been found to have superior antifungal activity compared to the S-isomer and the racemate, leading to improved drug efficacy. researchgate.net |
Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) in Preclinical Species
Pharmacokinetic (PK) studies are essential to understand the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). For (R)-Isoconazole, this profiling in preclinical species such as mice, rats, dogs, and monkeys is crucial for predicting its behavior in humans and establishing a potential therapeutic window. frontiersin.orgsemanticscholar.org
Studies on racemic isoconazole have shown that very little of the drug enters the bloodstream after topical vaginal application, indicating low systemic absorption via this route. nih.govmdpi.com A comprehensive preclinical PK profile for (R)-Isoconazole would involve administering the compound via various routes (e.g., intravenous, oral, topical) and measuring its concentration over time in plasma and relevant tissues.
Key pharmacokinetic parameters determined from these preclinical studies include:
Absorption: Bioavailability (F), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
Distribution: Volume of distribution (Vss), which indicates the extent of drug distribution into body tissues, and plasma protein binding. frontiersin.org
Metabolism: Identification of metabolic pathways and major metabolites, often studied using liver microsomes from different species, including humans. frontiersin.org
Excretion: The routes of elimination from the body (e.g., urine, feces) and the total body clearance (CL) and elimination half-life (t½). semanticscholar.org
This data allows for the use of allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to predict human PK parameters, which is a vital step in planning first-in-human clinical trials. frontiersin.orgsemanticscholar.org
Table 2: Key Parameters in Preclinical Pharmacokinetic Profiling
| PK Parameter | Description | Importance |
|---|---|---|
| Cmax | The maximum concentration of the drug in plasma. | Related to efficacy and potential peak-concentration toxicities. |
| AUC | Area Under the Curve; total drug exposure over time. | A key measure of overall drug exposure, often linked to efficacy. nih.gov |
| t½ (Half-life) | The time required for the drug concentration to decrease by half. | Determines dosing frequency and time to reach steady-state. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Determines the maintenance dose rate required to achieve a target steady-state concentration. frontiersin.org |
| Vss (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution in tissues versus plasma. frontiersin.org |
| F (Bioavailability) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for determining oral dosage relative to intravenous dosage. |
Development and Evaluation of Advanced Formulations for Enhanced Delivery in Animal Models
A significant challenge for many azole antifungals, including isoconazole, is their low aqueous solubility, which can limit bioavailability and therapeutic efficacy. mdpi.comnih.gov To overcome this, research has focused on developing advanced formulations designed to enhance drug delivery. The evaluation of these novel formulations in animal models is a critical step to confirm their purported benefits.
Several advanced formulation strategies have been investigated for isoconazole and other antifungals:
Nanostructured Lipid Carriers (NLCs): These are second-generation lipid nanoparticles that can increase drug loading and stability. An isoconazole-loaded NLC-based gel was developed and showed promise for further evaluation in animal studies based on its physicochemical properties and stability. researchgate.net
Cyclodextrin Inclusion Complexes: To improve the solubility of isoconazole nitrate, inclusion complexes using hydroxypropyl-β-cyclodextrin (HP-β-CD) have been developed. When incorporated into a thermosensitive, mucoadhesive in situ gel, these complexes demonstrated superior activity against Candida species and sustained drug release in vitro, suggesting enhanced bioavailability for vaginal applications. mdpi.com
Transethosomes: These are ultra-deformable vesicles containing an edge activator and ethanol, designed to enhance drug penetration through the skin. A formulation of ketoconazole in transethosomes showed enhanced in vitro antifungal activity and in vivo pharmacodynamic activity in rats compared to conventional liposomes. researchgate.net
Nanosponges: These are porous, polymer-based nanostructures capable of encapsulating lipophilic drugs. A nanosponge-hydrogel formulation of an antifungal compound demonstrated increased permeability through rat skin and improved healing in an in vivo wound model. nih.gov
Table 3: Characteristics of Advanced Formulations for Azole Antifungals
| Formulation Type | Drug (as studied) | Key Features & In Vitro/Preclinical Findings | Reference |
|---|---|---|---|
| Nanostructured Lipid Carrier (NLC) Gel | Isoconazole | Mean particle size 121-342 nm; high entrapment efficiency (up to 88%); optimized gel showed 98.35% drug release in 12 hours. | researchgate.net |
| HP-β-CD Inclusion Complex In Situ Gel | Isoconazole Nitrate | Significantly improved aqueous solubility from 0.5 mg/mL to 3.6 mg/mL; exhibited superior in vitro activity against Candida species and sustained release. | mdpi.com |
| Transethosomes | Ketoconazole | Enhanced in vitro drug diffusion and ex vivo skin penetration; showed superior in vivo pharmacodynamic activity against C. albicans in rats compared to liposomes. | researchgate.net |
| Nanosponge Hydrogel | 6-methoxy-1H-indole-2-carboxylic acid | Exhibited 1.5-fold greater permeability through rat skin compared to 1% isoconazole control; enhanced wound healing and collagen deposition in vivo. | nih.gov |
Mechanisms of Antifungal Resistance and Strategies for Overcoming Resistance
Genetic and Molecular Basis of Azole Resistance in Fungal Pathogens
Fungal pathogens have evolved sophisticated ways to counteract the effects of azole antifungals. These resistance mechanisms primarily involve alterations at the drug's target site, increased expulsion of the drug from the cell, and changes in the cell's structure that limit drug entry.
The primary target for azole antifungals, including isoconazole (B1215869), is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene (also known as CYP51). This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway, essential for maintaining the integrity of the fungal cell membrane. researchgate.netmdpi.commdpi.com Alterations related to this gene are a major cause of azole resistance. sci-hub.senih.gov
One common mechanism involves point mutations within the ERG11 gene. researchgate.netfirstwordpharma.com These mutations can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. researchgate.net The structural changes in the enzyme can reduce its binding affinity for azole drugs, thereby diminishing the drug's inhibitory effect. sci-hub.sefirstwordpharma.commdpi.com While numerous mutations have been identified, only a subset has been confirmed to confer significant resistance. researchgate.net These mutations often cluster in specific "hot spot" regions of the gene. firstwordpharma.commdpi.com
Another significant mechanism is the overexpression of the ERG11 gene. mdpi.comsci-hub.se An increased production of the target enzyme means that a higher concentration of the antifungal drug is required to inhibit a sufficient number of enzyme molecules to disrupt ergosterol synthesis effectively. sci-hub.sedovepress.com This overexpression can result from gain-of-function mutations in transcription factors that regulate ERG11 expression, such as Upc2, or through an increase in the gene copy number, for instance, via aneuploidy (the presence of an abnormal number of chromosomes). sci-hub.sedovepress.com
Table 1: Key Amino Acid Substitutions in Erg11 Associated with Azole Resistance
| Fungal Species | Amino Acid Substitution | Associated Azole(s) | Reference(s) |
| Candida albicans | K143Q, Y205E, A255V, E260V | Fluconazole | researchgate.net |
| Candida albicans | G464S | Fluconazole | researchgate.net |
| Candida krusei | Y166S | Voriconazole | firstwordpharma.com |
| Candida auris | F126T, Y132F, K143R | Pan-azole | researchgate.net |
This table presents a selection of identified mutations and is not exhaustive.
A second major strategy employed by fungal cells to resist azole antifungals is the active removal of the drug from the cell's interior. This process, known as drug efflux, is mediated by specialized membrane transporter proteins. mdpi.comijpsdronline.com Overexpression of the genes encoding these pumps is a frequent cause of multidrug resistance (MDR), including resistance to azoles. mdpi.comnih.govncats.io
Two main superfamilies of efflux pumps are implicated in azole resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. mdpi.comncats.io
ABC Transporters : These pumps utilize energy from ATP hydrolysis to transport a wide variety of substrates out of the cell. mdpi.comnih.gov In many pathogenic yeasts like Candida albicans, the overexpression of the ABC transporter genes CDR1 (Candida Drug Resistance 1) and CDR2 is a primary mechanism of azole resistance. nih.govncats.ioresearchgate.netebi.ac.uk The transporter protein Cdr1p is a major contributor, capable of extruding various azoles. ncats.io In Candida glabrata, the functional analogues are CgCDR1, CgCDR2, and CgSNQ2. researchgate.netresearchgate.net Upregulation of these transporters reduces the intracellular accumulation of the drug, preventing it from reaching its target, Erg11p, in sufficient concentrations to be effective. nih.govncats.io
MFS Transporters : These pumps use the proton motive force to expel drugs. In C. albicans, the MFS transporter Mdr1 is known to confer resistance specifically to certain azoles like fluconazole. nih.gov
The regulation of these efflux pump genes is complex, often involving mutations in transcription factor genes like TAC1 (regulating CDR1 and CDR2) and MRR1 (regulating MDR1), which lead to their constitutive activation and subsequent pump overexpression. sci-hub.sedovepress.com
Table 2: Major Efflux Pumps Involved in Azole Resistance
| Transporter | Superfamily | Fungal Species | Substrate Azoles (Examples) | Reference(s) |
| Cdr1p | ABC | Candida albicans, Candida auris | Fluconazole, Itraconazole, Voriconazole | nih.govebi.ac.ukresearchgate.net |
| Cdr2p | ABC | Candida albicans | Fluconazole, Itraconazole | nih.govebi.ac.uk |
| Snq2p | ABC | Candida glabrata | Azoles | researchgate.netresearchgate.net |
| Mdr1p | MFS | Candida albicans, Candida tropicalis | Fluconazole | nih.gov |
| Afr1p | ABC | Cryptococcus neoformans | Azoles | mdpi.comebi.ac.uk |
Fungal biofilms are structured communities of cells adhered to a surface and encased in a self-produced extracellular matrix (ECM). medicalnewstoday.com Biofilm formation is a significant virulence factor and contributes substantially to antifungal resistance. mdpi.com Fungi within a biofilm can be up to 1,000 times more resistant to antifungal agents than their free-floating (planktonic) counterparts.
Several factors within the biofilm contribute to this heightened resistance:
Extracellular Matrix (ECM) : The ECM, composed of polysaccharides (like β-1,3 glucan), proteins, and extracellular DNA (eDNA), acts as a physical barrier. medicalnewstoday.comnih.gov It can impede the penetration of antifungal drugs, preventing them from reaching the fungal cells embedded deep within the biofilm. nih.gov The soluble β-1,3 glucan in the matrix has been shown to sequester azoles, further reducing their effective concentration. medicalnewstoday.comresearchgate.net
Cell Density : The high density of cells within a biofilm is itself a resistance factor. This phenomenon, sometimes referred to as the "cell density effect," has been shown to increase resistance to azoles.
Physiological Heterogeneity : Biofilms contain a diverse population of cells, including metabolically inactive or slow-growing "persister" cells. These cells are less susceptible to antifungals that target active cellular processes, such as ergosterol synthesis, and can survive treatment to repopulate the infection later. nih.gov
Upregulation of Resistance Genes : Early in biofilm development, there is often an upregulation of efflux pump genes like CDR1 and CDR2, contributing to resistance. medicalnewstoday.com
Changes in cellular permeability, distinct from biofilm formation, can also contribute to resistance by altering the ergosterol biosynthesis pathway, which in turn affects the composition and fluidity of the cell membrane. nih.govgoogle.com
Efflux Pump-Mediated Resistance: Role of ABC Transporters (e.g., CDR1, CDR2, SNQ2)
Research into Mitigating Isoconazole Resistance
To combat the growing challenge of antifungal resistance, researchers are exploring several strategies. These include combining existing drugs to enhance their efficacy and designing new drug molecules that can bypass or overcome known resistance mechanisms.
Combining antifungal agents, or pairing an antifungal with a non-antifungal drug, is a promising strategy to overcome resistance, enhance efficacy, and potentially reduce the required dosages. nih.gov In preclinical settings, various combinations are being investigated.
For isoconazole, a notable combination that has been explored is with a topical corticosteroid, such as diflucortolone (B194688) valerate. researchgate.netmdpi.comnih.govmedicalnewstoday.com Preclinical and clinical observations suggest that this combination can increase the local bioavailability of isoconazole nitrate (B79036). researchgate.netnih.gov The corticosteroid provides rapid relief from inflammation associated with fungal infections, while the isoconazole component targets the causative fungal pathogen. mdpi.com This approach may improve patient adherence by providing faster symptom relief. researchgate.net
More broadly, the combination of azoles with other classes of drugs is an active area of research:
Combination with other antifungals : In vitro studies have explored combining azoles with other antifungal classes like echinocandins or polyenes, with results ranging from synergistic to indifferent. firstwordpharma.com
Combination with non-antifungal agents : A key strategy involves using inhibitors of resistance mechanisms. For instance, efflux pump inhibitors could be used to restore the susceptibility of resistant strains to azoles by preventing the drug's expulsion. sci-hub.seijpsdronline.com Similarly, targeting stress response pathways, such as the Hsp90 chaperone system, which is crucial for the evolution of drug resistance, is another promising avenue for combination therapy.
The rational design of new antifungal agents aims to create molecules with improved properties, such as higher affinity for the target enzyme, better activity against resistant strains, or a different mechanism of action altogether. nih.govncats.io Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how a molecule's chemical structure relates to its biological activity. researchgate.netnih.gov
For azoles, drug design strategies often focus on modifying the core structure to overcome resistance:
Overcoming Target Site Mutations : By analyzing the structure of the mutated Erg11/CYP51 enzyme, new analogues can be designed to fit more effectively into the altered active site, restoring binding affinity.
Evading Efflux Pumps : Chemical modifications can be made to the azole structure to make it a poorer substrate for efflux pumps like Cdr1p. sci-hub.se
Improving Pharmacokinetic Properties : Introducing different chemical moieties can enhance properties like solubility and bioavailability, which can be a limitation for some azoles. dovepress.com For instance, research into novel triazole analogues has shown that incorporating isoxazole (B147169) moieties can yield compounds with potent activity against both susceptible and fluconazole-resistant fungal strains.
While specific research on the rational design of (R)-Isoconazole analogues is not extensively published, the principles derived from the development of other advanced azoles provide a clear roadmap for creating next-generation imidazole (B134444) antifungals with improved efficacy against resistant pathogens. google.comnih.gov
Structure Activity Relationship Sar and Computational Studies of Isoconazole
Elucidation of Key Structural Determinants for Antifungal Efficacy
The antifungal activity of isoconazole (B1215869), like other azole antifungals, stems from its ability to inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govpatsnap.compatsnap.com This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. patsnap.commdpi.com Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. nih.govpatsnap.com
The key structural features of isoconazole responsible for this activity are:
The Imidazole (B134444) Ring : The unsubstituted N-1 substituted imidazole moiety is a cornerstone of isoconazole's activity. The nitrogen atom at the 3-position (N-3) of the imidazole ring acts as a ligand, coordinating directly with the heme iron atom in the active site of the CYP51 enzyme. nih.gov This binding is crucial for inhibiting the enzyme's function. nih.gov
The Dichlorinated Phenyl Ring : This part of the molecule contributes to the necessary lipophilicity, which facilitates the compound's interaction with the hydrophobic active site of the CYP51 enzyme. nih.gov
The Dichlorobenzyl Ether Linkage : The flexible ether linkage allows the molecule to adopt an optimal conformation within the enzyme's binding pocket. The two chlorine atoms on the benzyl (B1604629) group further enhance the lipophilic character and contribute to the binding affinity through interactions with the apoprotein part of the enzyme. nih.gov
Isoconazole is structurally similar to other imidazole antifungals like miconazole (B906) and econazole. mdpi.comnih.gov The specific arrangement and number of chlorine atoms on the phenyl and benzyl rings distinguish isoconazole and fine-tune its binding affinity and antifungal spectrum. mdpi.com Modifications to these lipophilic side chains are known to cause significant differences in the binding affinity for the CYP51 enzyme. nih.gov
Rational Design and Optimization of Isoconazole Derivatives
The principles of rational drug design are applied to modify existing molecules like isoconazole to enhance efficacy, broaden the spectrum of activity, or overcome resistance. nih.govmdpi.com While extensive literature on the specific optimization of isoconazole derivatives is focused, the general strategies for azole antifungals apply.
Key strategies include:
Modification of the N-1 Substituent : The side chain attached to the N-1 position of the imidazole ring is a primary target for modification. Altering its length, flexibility, and the nature of its terminal groups can significantly impact the interaction with the hydrophobic channel of the CYP51 enzyme. The development of long-tailed triazole agents like posaconazole (B62084) from earlier short-tailed agents demonstrates the success of this approach in enhancing binding affinity. nih.gov
Bioisosteric Replacement : Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to improved compounds. For instance, replacing the imidazole ring with a triazole ring led to the second generation of azole antifungals. nih.gov
Complexation : The formation of complexes with other molecules can improve the physicochemical properties of the parent drug. For example, creating inclusion complexes of isoconazole nitrate (B79036) with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly enhance its aqueous solubility and stability. nih.gov Similarly, the synthesis of novel copper(II) complexes with isoconazole has been explored to generate compounds with new biological properties. researchgate.net
These design principles, informed by SAR and computational studies, guide the synthesis of novel analogues with potentially superior antifungal profiles. mdpi.commdpi.comdovepress.com
Molecular Modeling and Quantum Chemical Calculations
Computational chemistry provides powerful tools to investigate the properties of isoconazole at an atomic level, offering explanations for its biological activity and spectroscopic behavior. nih.govbeilstein-journals.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For isoconazole, the primary target is the fungal CYP51 enzyme. nih.govmdpi.com Docking studies reveal that the imidazole ring's nitrogen atom coordinates with the central heme iron of CYP51, while the chlorinated phenyl and benzyl ether side chains fit into a hydrophobic cavity within the enzyme's active site. nih.govnih.gov This binding mode physically blocks the natural substrate, lanosterol, from accessing the active site. nih.gov
Interestingly, molecular docking has also been used to explore other potential targets for isoconazole. A study investigating inhibitors for Mycobacterium tuberculosis docked isoconazole into the active site of enoyl–acyl carrier protein reductase (InhA). beilstein-journals.org The results predicted that isoconazole could be an active inhibitor of this enzyme, suggesting a potential for repurposing the drug. beilstein-journals.org
Spectroscopic analysis, combined with theoretical calculations, provides a detailed picture of isoconazole's molecular structure and electronic properties. mdpi.comresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy : The experimental FT-IR spectrum of isoconazole shows characteristic peaks that align well with theoretical spectra calculated using Density Functional Theory (DFT). mdpi.comresearchgate.net Key vibrational bands confirm the presence of its functional groups.
Table 1: Selected Experimental FT-IR Peaks for Isoconazole
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 1094 | C-O-C stretching | researchgate.net |
| 870 | C-Cl stretching | researchgate.net |
| 760 | C-Cl stretching | researchgate.net |
UV-Visible (UV-Vis) Spectroscopy : The experimental UV-Vis spectrum of isoconazole in methanol (B129727) shows a characteristic absorption pattern. researchgate.netresearchgate.net Theoretical calculations using time-dependent DFT (TD-DFT) have been employed to simulate this spectrum. The best agreement between experimental and theoretical spectra was found using the B3LYP or wB97XD functionals. mdpi.comnih.govresearchgate.net
Table 2: Experimental and Calculated UV-Vis Absorption Maxima (λmax) for Isoconazole in Methanol
| Method | λmax (nm) | Source |
|---|---|---|
| Experimental | 217 | mdpi.com |
| Calculated (B3LYP) | 213.92 | nih.gov |
| Calculated (wB97XD) | 210.02 | nih.gov |
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy : DFT calculations have proven to be highly accurate in predicting the ¹H-NMR chemical shifts of isoconazole. researchgate.net Studies show that the B3LYP functional, in particular, provides an excellent description of the experimental chemical shifts, with a low mean absolute error. mdpi.comnih.gov This synergy between experimental and theoretical data is crucial for structural confirmation and analysis. nih.govresearchgate.net
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to isoconazole to understand its geometry, charge distribution, and reactivity. mdpi.combeilstein-journals.orgresearchgate.net
Geometry Optimization : The three-dimensional structure of isoconazole has been optimized using various DFT functionals. It was found that the CAM-B3LYP functional with the 6-31G(d,p) basis set provides the optimized geometry with the smallest root-mean-square deviation (RMSD) when compared to crystallographic data. mdpi.comresearchgate.net
Electronic Properties : The distribution of electrons within the molecule has been analyzed using methods like Natural Bond Orbital (NBO) analysis and by mapping the molecular electrostatic potential (ESP). mdpi.comresearchgate.net The ESP map for isoconazole reveals negative potential (red areas) around the nitrogen atoms of the imidazole ring and the oxygen atom of the ether linkage, indicating these are regions susceptible to electrophilic attack and are key sites for intermolecular interactions, such as coordinating to the heme iron of CYP51. mdpi.comnih.gov Frontier molecular orbitals (HOMO and LUMO) have also been calculated to understand the molecule's chemical reactivity and kinetic stability. beilstein-journals.org
Table 3: Comparison of DFT Functionals for Isoconazole Geometry Optimization
| Functional/Basis Set | RMSD (Å) | Source |
|---|---|---|
| CAM-B3LYP/6-31G(d,p) | 0.3495 | mdpi.com |
| B3LYP/6-311++G(d,p) | 0.4214 | mdpi.com |
| B3LYP/6-31G(d,p) | 0.4397 | mdpi.com |
| PBE1PBE/6-31G(d,p) | 0.4418 | mdpi.com |
| wB97XD/6-31G(d,p) | 1.7556 | mdpi.com |
These computational studies provide a molecular-level rationale for the observed antifungal activity of isoconazole and are invaluable for guiding the design of future therapeutic agents. nih.govresearchgate.net
Advanced Analytical and Bioanalytical Methodologies for R Isoconazole Research
Chromatographic Techniques for Purity Assessment and Degradation Product Profiling
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture. For (R)-Isoconazole, these techniques are vital for assessing its purity and identifying any products that may form during synthesis or upon storage.
Stability-indicating methods are crucial for determining the stability of a drug substance by accurately measuring the decrease in the active ingredient's concentration due to degradation. Research has led to the development of validated stability-indicating HPLC methods for the simultaneous determination of isoconazole (B1215869) nitrate (B79036), typically in combination with other pharmaceutical compounds. nih.govresearchgate.net These methods are designed to separate the active ingredient from its degradation products, which are formed under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. researchgate.net
Forced degradation studies are performed by exposing the drug substance to conditions such as acid, base, oxidation, and heat to generate potential degradation products. nih.gov The developed HPLC methods have proven effective in separating isoconazole from these degradation products, thus demonstrating their stability-indicating capability. nih.govresearchgate.net A typical method involves a reversed-phase column, such as a C18 column, with an isocratic mobile phase composed of a buffer and an organic solvent like methanol (B129727). nih.govresearchgate.net Validation of these methods includes assessing parameters such as accuracy, precision, linearity, and robustness to ensure they are suitable for their intended purpose, including routine quality control and stability studies of pharmaceutical formulations. researchgate.netresearchgate.net
| Parameter | Condition |
|---|---|
| Column | ACE C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Sodium dihydrogen phosphate (B84403) buffer : methanol (27:73, v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 240 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Run Time | 10 min |
| Retention Time (Isoconazole Nitrate) | ~6.2 min |
Spectroscopic Methods for Structural Elucidation and Compound Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and characterizing the physicochemical properties of pharmaceutical molecules. For (R)-Isoconazole, a combination of spectroscopic methods provides a comprehensive understanding of its molecular architecture.
Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy are routinely used to characterize isoconazole.
FT-IR Spectroscopy: This technique identifies the functional groups present in the isoconazole molecule. The FT-IR spectrum of isoconazole shows characteristic absorption bands corresponding to its various structural components, such as the C-O-C stretching of the ether group and C-Cl stretching from the chlorinated aromatic rings. sahpra.org.za
UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is valuable for quantitative analysis. The UV-Vis spectrum of isoconazole in methanol typically exhibits specific absorption maxima. sahpra.org.zafrontiersin.org For instance, one of the highest oscillator strengths in the theoretical spectrum for isoconazole was observed at approximately 264 nm. frontiersin.org
1H-NMR Spectroscopy: 1H-NMR provides detailed information about the structure of the molecule by showing the chemical environment of each proton. The calculated 1H-NMR spectrum for isoconazole has been shown to accurately describe its chemical shifts, confirming the molecular structure. frontiersin.orgmdpi.com
These experimental spectroscopic data are often compared with theoretical data obtained from computational methods like Density Functional Theory (DFT) to achieve a more profound structural analysis. frontiersin.orgbiorxiv.org
| Spectroscopic Technique | Observed Characteristics |
|---|---|
| FT-IR | Characteristic peaks for C-O-C stretching (~1094 cm⁻¹) and C-Cl stretching (760 cm⁻¹, 870 cm⁻¹). sahpra.org.za |
| UV-Vis (in Methanol) | Absorption maximum observed around 264 nm in theoretical spectra. frontiersin.org |
| 1H-NMR | Provides specific chemical shifts for protons, confirming the arrangement of atoms in the molecule. frontiersin.org |
Metabolite Identification and Profiling in Preclinical Research
Understanding the metabolic fate of a drug candidate is a critical component of preclinical research. It involves identifying the metabolic pathways, the resulting metabolites, and their distribution in the body. While specific data for the (R)-enantiomer of isoconazole is not extensively available in the public domain, studies on racemic isoconazole provide foundational knowledge. It is important to note that most of the available biotransformation data likely pertains to the racemic mixture of isoconazole.
Preclinical evaluation of a drug's metabolism typically involves both in vitro and in vivo studies in various animal models, such as rats and dogs, to predict its behavior in humans. mdpi.com
In Vitro Studies: These studies often utilize liver subcellular fractions, such as microsomes or S9 fractions, and hepatocytes from different species (e.g., rat, dog, monkey, human). nih.gov These systems contain the primary drug-metabolizing enzymes, like cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT), and are used to determine a compound's metabolic stability and to generate metabolites for identification. nih.gov For instance, studies on other azole antifungals, like dapaconazole, have used liver microsomes from rats, dogs, and humans to investigate interspecies variations in metabolism. nih.gov While this is a standard approach, specific published data on the in vitro metabolism of (R)-Isoconazole in animal-derived systems is limited.
In Vivo Studies: In vivo studies involve administering the drug to laboratory animals (e.g., rats, dogs) and analyzing biological samples like plasma, urine, and feces to identify and quantify the parent drug and its metabolites. nih.gov This provides a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. For isoconazole, systemic exposure following topical application is low. sahpra.org.za However, studies following intravenous injection of radiolabeled isoconazole in humans have shown that the compound is completely metabolized and rapidly eliminated. sahpra.org.za One-third of the metabolites are excreted in the urine, while two-thirds are eliminated via bile. sahpra.org.za Similar detailed in vivo metabolic studies in preclinical animal models are a standard part of drug development but specific results for isoconazole are not widely reported. mdpi.com
Following intravenous administration in humans, isoconazole is extensively broken down. sahpra.org.za The two primary metabolites that have been identified are 2,4-dichloromandelic acid and 2-(2,6-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid. sahpra.org.za These metabolites result from the cleavage and oxidation of the parent molecule.
The identification of these structures is typically achieved using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). While these metabolites have been characterized in human studies, comprehensive profiling and quantification in preclinical animal species such as rats and dogs are essential steps in drug development to ensure that the animal models are appropriate for safety testing. This involves demonstrating that the metabolite profile in the chosen animal species is qualitatively similar to that in humans. However, specific public-domain data quantifying these major metabolites or identifying other minor metabolites in preclinical species for research purposes remains scarce.
| Metabolite Name | Likely Metabolic Pathway |
|---|---|
| 2,4-dichloromandelic acid | Oxidative cleavage of the side chain |
| 2-(2,6-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid | Oxidation of the imidazole (B134444) ring followed by cleavage |
Q & A
Q. Table 1: DFT Functional Performance for (R)-Isoconazole Spectra
Q. Table 2: Experimental Safety and Handling
| Parameter | Protocol | Reference Standard |
|---|---|---|
| PPE | Gloves, goggles, lab coat, respirator | OSHA Lab Standard |
| Waste Disposal | Segregate organic/aqueous waste | EPA Hazardous Waste Guidelines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
